molecular formula C14H14N2O4 B1397982 5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid CAS No. 1174231-21-0

5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid

Cat. No. B1397982
M. Wt: 274.27 g/mol
InChI Key: TUQANWMDVJRNNK-UHFFFAOYSA-N
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Patent
US08329707B2

Procedure details

To a solution of 2-(benzyloxy)ethanol (1.94 g) in DMF (60 mL) was added 60% sodium hydride (510 mg) under ice-cooling, followed by stirring at room temperature for 30 minutes, and methyl 5-chloropyrazine-2-carboxylate (2 g) was added thereto in one portion in an ice bath, followed by stirring at room temperature for 15 minutes. To the reaction mixture was added 1 M hydrochloric acid in an ice bath, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1-1:1) to obtain a colorless oily substance. To a solution of the obtained colorless oily substance in methanol (50 mL) was added 1 M aqueous sodium hydroxide solution (15 mL) at room temperature, followed by stirring at room temperature for 2 hours. 1 M Hydrochloric acid was added to reaction mixture to adjust the pH to 2 under ice-cooling, followed by addition of water (about 200 mL). The resulting precipitate was collected by filtration while washing with a solvent (water:methanol=5:1), to obtain 5-[2-(benzyloxy)ethoxy]pyrazine-2-carboxylic acid (1.089 g) as a white solid.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:15]1[N:16]=[CH:17][C:18]([C:21]([O:23]C)=[O:22])=[N:19][CH:20]=1.Cl.[OH-].[Na+]>CN(C=O)C.CO.O>[CH2:1]([O:8][CH2:9][CH2:10][O:11][C:15]1[N:16]=[CH:17][C:18]([C:21]([OH:23])=[O:22])=[N:19][CH:20]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCO
Name
Quantity
510 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
in one portion in an ice bath, followed
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1-1:1)
CUSTOM
Type
CUSTOM
Details
to obtain a colorless oily substance
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
while washing with a solvent (water:methanol=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCOC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.089 g
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.